4-Methyl-3-nitrophenylboronsäure

Übersicht

Beschreibung

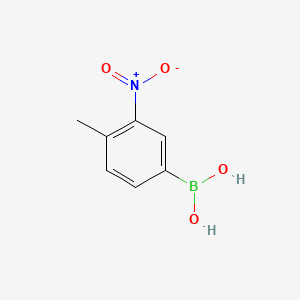

4-Methyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula CH₃C₆H₃(NO₂)B(OH)₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Organic Synthesis

- Suzuki-Miyaura Coupling Reactions : 4-Methyl-3-nitrophenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals .

- Preparation of Imidazothiazoles : It serves as a precursor in the synthesis of imidazothiazoles, which are important for developing iodide efflux inhibitors in thyrocytes, potentially aiding in thyroid cancer treatment .

-

Medicinal Chemistry

- Cancer Research : The compound has been investigated for its role as an inhibitor of lactate dehydrogenase, an enzyme linked to cancer cell proliferation. Studies have shown that derivatives of this compound can exhibit anti-proliferative effects against various cancer cell lines, including prostate and liver cancer .

- Antiandrogen Development : Research has focused on using 4-Methyl-3-nitrophenylboronic acid as part of a series of potential antiandrogens to treat prostate cancer. In vitro screening against human prostate cancer cell lines demonstrated promising results in inhibiting cell growth .

- Biochemical Applications

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Key in synthesizing biaryl compounds |

| Medicinal Chemistry | Cancer treatment (lactate dehydrogenase) | Inhibits proliferation in cancer cell lines |

| Antiandrogen development | Potential against prostate cancer | |

| Biochemical Studies | Microbial metabolism | Insights into degradation pathways |

Case Studies

- Inhibition of Lactate Dehydrogenase

-

Development of Antiandrogens

- Researchers synthesized a series of compounds based on the structure of 4-Methyl-3-nitrophenylboronic acid, testing their efficacy against human prostate cancer cells. The results indicated that specific modifications to the boronic acid structure enhanced anti-proliferative activity, highlighting the compound's utility in drug design .

-

Microbial Metabolism Insights

- Investigations into the metabolism of arylboronic acids by Arthrobacter species revealed that 4-Methyl-3-nitrophenylboronic acid is converted into phenolic products through enzymatic processes. This study contributes to understanding how such compounds might behave in natural environments and their potential ecological impacts .

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 4-Methyl-3-nitrophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Methyl-3-nitrophenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from 4-Methyl-3-nitrophenylboronic acid) to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 4-Methyl-3-nitrophenylboronic acid, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the creation of complex organic structures .

Pharmacokinetics

It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting it may have good stability and reactivity. These properties could potentially impact its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular effect of 4-Methyl-3-nitrophenylboronic acid’s action is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds . On a cellular level, these new compounds can have various effects depending on their specific structures and properties.

Action Environment

The action of 4-Methyl-3-nitrophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of 4-Methyl-3-nitrophenylboronic acid can be influenced by storage conditions . It’s recommended to store the compound in a dry, cool, and well-ventilated place .

Biochemische Analyse

Biochemical Properties

4-Methyl-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolytic pathway . This inhibition can affect cancer cell proliferation, making it a compound of interest in cancer research. Additionally, it is used in the preparation of imidazothiazoles, which act as iodide efflux inhibitors in thyrocytes . The interactions of 4-Methyl-3-nitrophenylboronic acid with these enzymes and proteins are primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Cellular Effects

4-Methyl-3-nitrophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting lactate dehydrogenase, it can disrupt the glycolytic pathway, leading to altered energy production and metabolic flux in cells . This disruption can affect cell proliferation, particularly in cancer cells, where glycolysis is often upregulated. Additionally, the compound’s role in iodide efflux inhibition can impact thyroid cell function and hormone synthesis.

Molecular Mechanism

At the molecular level, 4-Methyl-3-nitrophenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can interact with the active sites of enzymes, such as lactate dehydrogenase, leading to enzyme inhibition . This interaction can result in changes in gene expression and cellular metabolism, particularly in pathways dependent on the inhibited enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-nitrophenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that its inhibitory effects on enzymes like lactate dehydrogenase can persist, leading to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 4-Methyl-3-nitrophenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Methyl-3-nitrophenylboronic acid is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like lactate dehydrogenase, affecting the glycolytic pathway and altering metabolite levels . The compound’s impact on metabolic flux can lead to changes in energy production and cellular function, particularly in cells with high glycolytic activity.

Transport and Distribution

Within cells and tissues, 4-Methyl-3-nitrophenylboronic acid is transported and distributed through interactions with transporters and binding proteins . Its boronic acid group facilitates binding to specific cellular components, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 4-Methyl-3-nitrophenylboronic acid is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function, particularly in enzyme inhibition and metabolic regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-methyl-3-nitrobenzene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: In industrial settings, the production of 4-Methyl-3-nitrophenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products:

Oxidation: 4-Methyl-3-nitrophenol.

Reduction: 4-Methyl-3-aminophenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Vergleich Mit ähnlichen Verbindungen

- 3-Nitrophenylboronic acid

- 4-Methylphenylboronic acid

- 4-Nitrophenylboronic acid

Comparison: 4-Methyl-3-nitrophenylboronic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For example, the nitro group is an electron-withdrawing group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions. In contrast, 3-Nitrophenylboronic acid lacks the methyl group, and 4-Methylphenylboronic acid lacks the nitro group, leading to different reactivity profiles .

Biologische Aktivität

4-Methyl-3-nitrophenylboronic acid (CAS Number: 80500-27-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, applications, and relevant research findings.

- Molecular Formula : C₇H₈BNO₄

- Molecular Weight : 180.96 g/mol

- Melting Point : 265-270 °C

- Purity : ≥95% .

Biological Applications

4-Methyl-3-nitrophenylboronic acid has been primarily studied for its role as a reactant in the synthesis of various biologically active compounds. Notably, it has been utilized in:

- Inhibitors of Lactate Dehydrogenase : This enzyme is crucial in cancer cell metabolism. The compound has shown promise in developing inhibitors that could impede cancer cell proliferation .

- Suzuki-Miyaura Coupling Reactions : This reaction is significant in organic synthesis, allowing the formation of biaryl compounds that may exhibit biological activity .

- Anticancer Activity : Research indicates that derivatives of boronic acids can act as proteasome inhibitors, which are important in cancer therapy .

Anticancer Activity

Recent studies have highlighted the effectiveness of boronic acid derivatives, including 4-methyl-3-nitrophenylboronic acid, against various cancer cell lines. For instance, compounds derived from phenylboronic acids have demonstrated cytotoxic effects on human liver cancer (HepG2) and prostate cancer (PC-3) cell lines . The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival.

Antioxidant Properties

Boronic acids are recognized for their antioxidant properties. In a study involving a novel boronic ester derived from quercetin, it was found that such compounds exhibited significant antioxidant activity, which could be beneficial for therapeutic applications . The antioxidant potential was assessed using various assays, indicating a strong capacity to scavenge free radicals.

Enzyme Inhibition

The compound has shown moderate to high inhibitory effects on several enzymes:

- Acetylcholinesterase : IC50 = 115.63 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 µg/mL

- Antiurease : IC50 = 1.10 µg/mL

- Antithyrosinase : IC50 = 11.52 µg/mL .

These activities suggest potential applications in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

- In Vitro Studies :

- Histological Evaluations :

- Mechanistic Insights :

Summary Table of Biological Activities

| Activity Type | Measurement Method | Result |

|---|---|---|

| Anticancer | Cell viability assays | IC50 = 18.76 µg/mL |

| Antioxidant | DPPH radical scavenging | IC50 = 0.14 ± 0.01 µg/mL |

| Acetylcholinesterase Inhibition | Enzyme assay | IC50 = 115.63 µg/mL |

| Butyrylcholinesterase Inhibition | Enzyme assay | IC50 = 3.12 µg/mL |

Eigenschaften

IUPAC Name |

(4-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVXBRTNVFKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378514 | |

| Record name | 4-Methyl-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80500-27-2 | |

| Record name | 4-Methyl-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.